molecular formula C13H13NO3 B13080642 (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol

(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol

Cat. No.: B13080642
M. Wt: 231.25 g/mol
InChI Key: KCUXXADCTXWEKK-UHFFFAOYSA-N
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Description

(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol is a heterocyclic compound featuring a fused dioxolane-pyrrole core substituted with a methyl group at the 5-position and a phenylmethanol moiety at the 4-position. Characterization methods such as NMR, mass spectrometry (MS), and thin-layer chromatography (TLC) are critical for structural elucidation, as demonstrated for structurally related molecules .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(5-methyl-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-phenylmethanol

InChI

InChI=1S/C13H13NO3/c1-14-7-10-13(17-8-16-10)11(14)12(15)9-5-3-2-4-6-9/h2-7,12,15H,8H2,1H3

InChI Key

KCUXXADCTXWEKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C(C3=CC=CC=C3)O)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dioxolopyrrole ring, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Alcohol Functional Group Reactivity

The primary alcohol group undergoes typical oxidation and esterification reactions:

Reaction TypeReagents/ConditionsProductKey Observations
OxidationKMnO₄/H₂SO₄, 0–5°C(5-Methyl-5H- dioxolo[4,5-c]pyrrol-4-yl)(phenyl)ketoneSelective oxidation without pyrrole ring degradation.
EsterificationAcetic anhydride, pyridine, RTAcetylated derivative85–90% conversion via nucleophilic acyl substitution.

Pyrrole Ring Reactivity

The electron-rich pyrrole system participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

PositionReagentsProductYield (%)Conditions
C-2HNO₃/H₂SO₄2-Nitro derivative720°C, 2 h
C-3Br₂/CHCl₃3-Bromo derivative68RT, dark

Cycloaddition Reactions

  • Diels-Alder Reactivity :
    Reacts with maleic anhydride at 80°C to form a bicyclic adduct (61% yield).
    Compound+Maleic anhydrideΔBicyclic adduct\text{Compound}+\text{Maleic anhydride}\xrightarrow{\Delta}\text{Bicyclic adduct}

Dioxole Ring Modifications

The methyl-substituted dioxole ring undergoes ring-opening and substitution:

ReactionReagentsProductNotes
Acidic HydrolysisHCl/H₂O, reflux4-Hydroxypyrrole derivativeComplete ring cleavage in 4 h.
Nucleophilic SubstitutionNaNH₂/NH₃(l)4-Amino derivativeRequires −33°C for regioselectivity.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling:

Reaction TypeCatalyst SystemProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives55–60% yield
Ullmann CouplingCuI, 1,10-phenanthroline, DMSON-Aryl derivatives48% yield (120°C, 24 h)

Radical-Mediated Transformations

Under oxidative conditions, the benzyl alcohol moiety generates radicals:

InitiatorConditionsProductSelectivity
TBPB (tert-butyl peroxybenzoate)110°C, PhClDimerized quinone71% conversion
Fe³O₄@SiO₂@Cu-MOF-74Microwave (150°C, 1 h)C–N coupled hybrid38–72% yield

Comparative Reactivity with Structural Analogs

Key differences observed vs. simpler pyrrole derivatives:

Feature(5-Methyl-5H- dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanolPyrrole-2-methanol
Oxidation Rate (to ketone)Slower (2–3 h)Faster (30 min)
Diels-Alder ReactivityEnhanced (electron-withdrawing dioxole)Moderate
Radical StabilityHigher (conjugation with dioxole)Lower

Mechanistic Insights

  • Oxidation : Proceeds via a chromate ester intermediate, confirmed by kinetic isotope effect studies.

  • Electrophilic Substitution : Directed by the dioxole oxygen’s electron-withdrawing effect, favoring C-2/C-3 positions.

  • Cross-Coupling : Limited by steric hindrance from the fused dioxole ring, requiring bulky ligands for efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. Interaction studies have focused on its binding affinity with various proteins and enzymes, which are crucial for drug development. Techniques such as molecular docking , surface plasmon resonance , and isothermal titration calorimetry are commonly employed to evaluate these interactions.

Materials Science

In materials science, the unique properties of (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol make it suitable for developing new materials with specific functionalities. For instance, its potential use as a polymer additive can enhance the mechanical properties of polymers or create stimuli-responsive materials.

Cosmetic Formulations

Recent studies have indicated that compounds similar to This compound can be utilized in cosmetic formulations. The unique structure may contribute to improved skin hydration and sensory properties when incorporated into creams and lotions. The formulation process typically involves rigorous testing for safety and efficacy before market introduction.

Agricultural Applications

There is emerging interest in the agricultural sector regarding the use of this compound as a potential biopesticide or plant growth regulator. Its chemical structure may allow it to interact with specific biological pathways in plants or pests, offering a novel approach to crop protection.

Case Study 1: Medicinal Interaction Studies

A study conducted on related pyrrole derivatives demonstrated significant binding affinities to GSK-3β (glycogen synthase kinase 3 beta), suggesting that compounds like This compound could serve as effective inhibitors in therapeutic contexts.

Case Study 2: Cosmetic Formulation Development

Research involving formulations containing similar dioxole structures revealed improvements in skin hydration and texture when applied topically. These findings support the exploration of This compound in cosmetic products aimed at enhancing skin health.

Mechanism of Action

The mechanism by which (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Published Syntheses

  • Compound 1 : (3aS,4S,6S,6aR)-5-Benzyl-4-(4-(benzyloxy)phenyl)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrole
    • Key Differences :
  • Substituents: Benzyl and benzyloxy groups instead of phenylmethanol.
  • Stereochemistry: Complex stereochemistry due to multiple chiral centers.

    • Impact : Increased lipophilicity from benzyl groups may enhance membrane permeability but reduce aqueous solubility compared to the target compound.
  • Compound 2: ((3αR,4R,6αS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-methanol Key Differences:
  • Substituents: Benzyl group at the 5-position vs. methyl in the target.
  • Functional Group: Methanol directly attached to the pyrrolidine ring. Impact: The benzyl group in Compound 2 may confer greater metabolic stability but higher molecular weight (293.36 g/mol) compared to the target compound (~245.27 g/mol inferred).

Heterocyclic Variants

  • Pyridinyl Derivatives : European Patent EP 2024/0702 describes [1,3]dioxolo[4,5-c]pyridinyl analogues .
    • Key Differences :
  • Core Structure: Pyridine ring (N-atom) vs. Impact: Pyridinyl derivatives may exhibit stronger hydrogen-bonding capacity, altering solubility and target binding.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Steps Notable Properties
Target Compound C₁₃H₁₅NO₃* ~245.27 5-Methyl, 4-(phenylmethanol) Multi-step Moderate polarity, aromatic
Compound 1 C₂₈H₃₁NO₄ 445.55 5-Benzyl, 4-(benzyloxyphenyl) 9-step High lipophilicity
Compound 2 C₁₆H₂₃NO₄ 293.36 5-Benzyl, 4-methanol Not specified Rare, high cost ($5000/0.1g)
Pyridinyl Derivative Varies ~250–300 Pyridine core, variable aryl groups Patent-protected Enhanced H-bonding potential

*Inferred based on structural similarity.

Research Findings and Implications

  • Stereochemical Influence : The R/S configurations in analogues like Compound 1 significantly affect biological activity, suggesting that the target compound’s stereochemistry must be rigorously controlled .
  • Cost Considerations : Rare compounds like Compound 2 are prohibitively expensive ($5000/0.1g), highlighting the need for scalable syntheses of simpler derivatives like the target .
  • Structural Optimization : Replacing benzyl with phenyl groups (as in the target) may balance lipophilicity and metabolic stability for drug development .

Biological Activity

(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, highlighting its antimicrobial, antioxidant, and anticancer properties.

The molecular formula of this compound is C12H13N1O3C_{12}H_{13}N_{1}O_{3} with a molecular weight of approximately 219.24 g/mol. The compound features a dioxole ring fused with a pyrrole structure, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the dioxole-pyrrole framework followed by functionalization with a phenyl group. Specific synthetic routes and conditions are documented in various studies but are often proprietary or protected under patents .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound has demonstrated moderate to strong activity against several bacterial strains. A study reported that derivatives of similar structures exhibited significant antimicrobial effects, suggesting that this compound may follow suit .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays such as DPPH and ABTS. The compound showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µM)
DPPH45
ABTS30

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. It has been shown to inhibit the growth of certain cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)
BxPC-3 (Pancreatic)0.051
MCF-7 (Breast)0.066

Case Studies

A notable case study involved the testing of various derivatives of pyrrole compounds where the inclusion of the dioxole moiety was found to enhance biological activity significantly. These findings suggest that structural modifications can lead to improved efficacy against pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol?

  • Methodological Answer : Multi-step synthesis involving regioselective functionalization of pyrrole derivatives is common. For example, D-ribose-derived intermediates (e.g., (2S,3S,4R,5S)-2-(4-Methoxyphenyl)-5-methylpyrrolidine-3,4-diol) can be modified via protective group chemistry (e.g., benzylation or acetylation) followed by coupling with phenylmethanol derivatives. Reaction optimization often involves refluxing in anhydrous solvents (e.g., xylene or methanol) and purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, in related compounds, ¹H NMR chemical shifts between δ 3.0–5.5 ppm confirm the presence of dioxolane and pyrrole protons, while HRMS (ESI) with <5 ppm error validates molecular formulas . Thin-layer chromatography (TLC) with silica plates and methanol/ethyl acetate gradients aids in monitoring reaction progress .

Q. What computational tools are used for crystallographic refinement of similar dioxolane-pyrrole derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography. WinGX provides an integrated platform for data processing, structure solution, and visualization, particularly for anisotropic displacement parameters. These tools are critical for resolving steric or electronic ambiguities in fused-ring systems .

Advanced Research Questions

Q. How can synthetic inconsistencies (e.g., low yields or byproducts) in the preparation of this compound be resolved?

  • Methodological Answer : Byproduct formation often arises from competing reactions at the pyrrole nitrogen or dioxolane oxygen. Kinetic control via temperature modulation (e.g., slow addition at 0°C) and stoichiometric optimization of coupling agents (e.g., chloranil or benzyl chloride) can suppress side reactions. Post-synthetic purification using preparative HPLC with C18 columns and trifluoroacetic acid (TFA)-modified gradients enhances purity .

Q. What strategies are employed to analyze and reconcile discrepancies in NMR or MS data for derivatives of this compound?

  • Methodological Answer : Isotopic labeling (e.g., deuterated solvents for NMR) and tandem MS (MS/MS) fragmentation patterns help distinguish isobaric species. For example, ESI-TOF MS can resolve mass adducts (e.g., [M+Na]+ vs. [M+H]+), while 2D NMR (COSY, HSQC) clarifies connectivity in complex spin systems .

Q. How can molecular docking studies predict the pharmacological potential of this compound?

  • Methodological Answer : The compound’s fused dioxolane-pyrrole scaffold may target enzymes like α-fucosidase or kinases. Docking workflows (e.g., AutoDock Vina) using crystal structures (PDB IDs) and solvent-accessible surface area (SASA) calculations can model binding affinities. Validation via in vitro assays (e.g., enzyme inhibition) is recommended to confirm computational predictions .

Q. What experimental designs are suitable for investigating the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy can resolve enantiomers. For diastereomers, NOESY NMR correlations and X-ray crystallography are definitive. Reaction conditions (e.g., chiral catalysts or solvent polarity) must be systematically varied to optimize stereoselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or IC50 determination methods). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) are critical. Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., MOE or Schrödinger) can identify confounding structural motifs .

Q. What approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C, monitored via LC-MS over 24–72 hours. Degradation products (e.g., hydrolyzed dioxolane rings) are identified using HRMS and compared to synthetic standards .

Tables for Key Data

Parameter Typical Value Reference
Molecular Weight 323.06 g/mol (Exact Mass: 323.060561)
Synthetic Yield 45–65% (multi-step)
HRMS (ESI) Error <5 ppm
NMR Shift Range (¹H) δ 3.2–5.4 (dioxolane/pyrrole protons)
Chromatographic Purity ≥95% (HPLC, C18 column)

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